

An In-depth Technical Guide to the Chemical Properties of **rac α-Methadol-d3**

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Compound of Interest

Compound Name: ***rac α-Methadol-d3***

Cat. No.: **B570774**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid.[1] The "-d3" designation indicates the presence of three deuterium atoms, which are stable isotopes of hydrogen. This isotopic labeling makes **rac α-Methadol-d3** an invaluable tool in pharmacological and metabolic research, particularly in studies involving mass spectrometry.[1] It is primarily used as an internal standard for the quantification of methadol and its metabolites in biological matrices.[1] The presence of deuterium allows for differentiation from the endogenous compound and provides a more accurate measurement in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Chemical and Physical Properties

While specific experimental data for the physical properties of **rac α-Methadol-d3** are not readily available in the public domain, the properties of its non-deuterated parent compound, α-methadol, provide a close approximation. The key identifiers for **rac α-Methadol-d3** are well-documented.

Property	Value	Source(s)
Chemical Name	(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol	[1]
Synonyms	rac alpha-Methadol-d3	[2] [3]
Molecular Formula	C ₂₁ D ₃ H ₂₆ NO	[1]
Molecular Weight	314.487 g/mol	[1] [3]
CAS Number	1217842-77-7	[1] [3]
Appearance	Likely a white or almost white crystalline powder (based on methadone)	[4]
Solubility	Expected to be freely soluble in ethanol and soluble in water (based on methadone)	[4]
Melting Point	Data not available	
Boiling Point	Data not available	

Synthesis

A detailed, step-by-step synthesis protocol for **rac α-Methadol-d3** is not publicly available, likely due to its specialized nature as a commercial reference material. However, the general principles of its synthesis can be inferred from the literature on deuterated methadone and its analogs.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The synthesis would likely involve the reaction of a suitable precursor with a deuterated reagent. For the introduction of a trideuteromethyl group, a common method is the use of deuterated methyl iodide (CD₃I) or a similar methylating agent in the final steps of the synthesis of the methadol backbone.[\[5\]](#) The synthesis of the core methadone-like structure often starts from diphenylacetonitrile and involves a key alkylation step.[\[7\]](#)[\[8\]](#)

A generalized workflow for the synthesis is presented below.



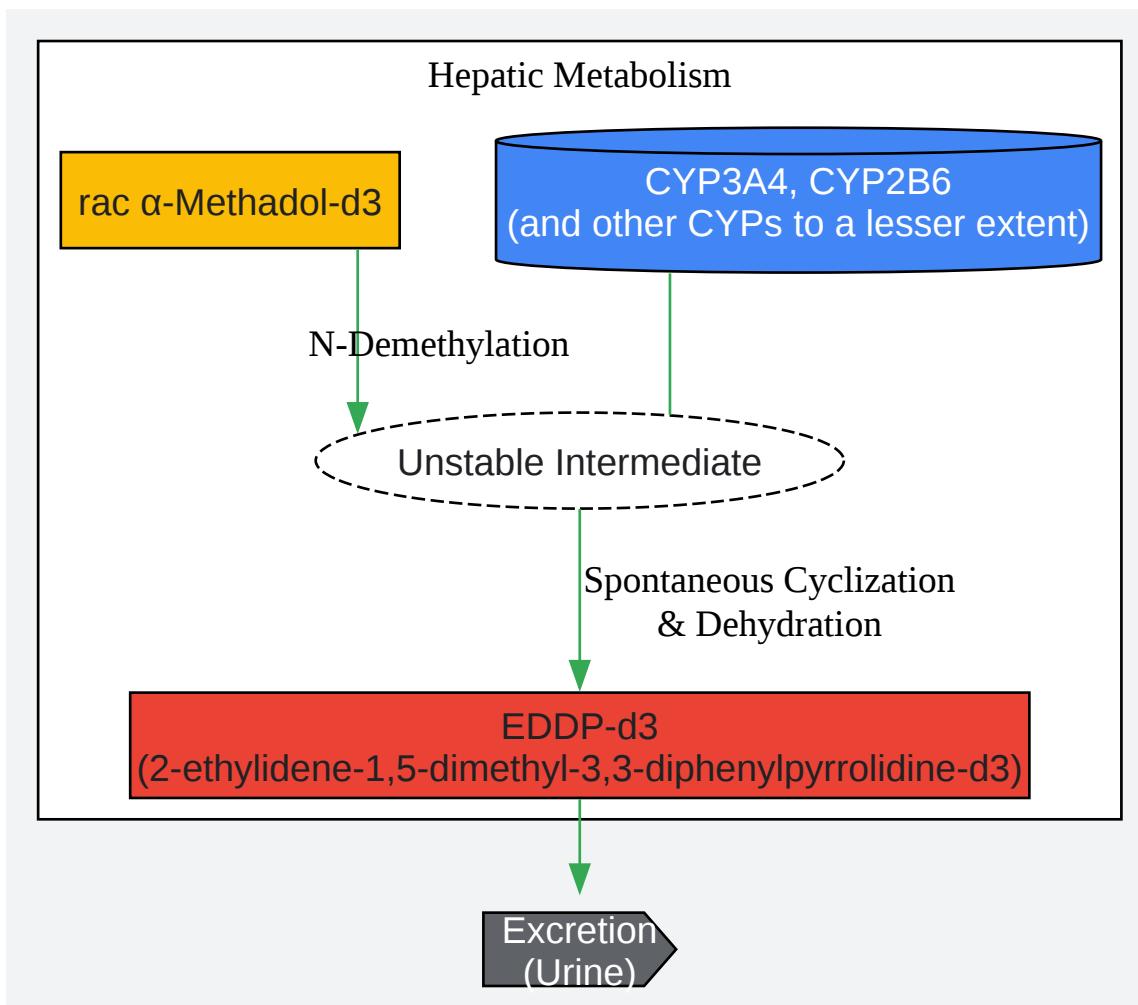
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A generalized synthetic approach to **rac α-Methadol-d3**.

Metabolic Pathway

The primary metabolic pathway for methadone and its analogs, including α -methadol, is N-demethylation in the liver.[9][10][11] This process is primarily mediated by the cytochrome P450 family of enzymes, with CYP3A4 and CYP2B6 being the major contributors.[11][12][13] The N-demethylation of **rac α-Methadol-d3** results in the formation of its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3 (EDDP-d3).[9]

The use of deuterated analogs like **rac α-Methadol-d3** is particularly useful for studying the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to a slower rate of metabolism compared to the carbon-hydrogen bond, providing insights into the reaction mechanisms.[1]



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The primary metabolic pathway of **rac α-Methadol-d3**.

Experimental Protocols

In Vitro Metabolism of **rac α-Methadol-d3** using Human Liver Microsomes

This protocol is adapted from established methods for studying the in vitro metabolism of methadone.[\[12\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- **rac α-Methadol-d3** stock solution (e.g., in methanol)

- Human Liver Microsomes (HLMs)
- Potassium phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Magnesium chloride (MgCl₂)
- Ice-cold acetonitrile
- Internal standard (if **rac α-Methadol-d3** is not being used as the internal standard itself)
- 96-well plates or microcentrifuge tubes
- Incubator/shaking water bath (37°C)
- Centrifuge
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and **rac α-Methadol-d3** at the desired final concentrations. The final concentration of the organic solvent from the drug stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.
- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

- Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
- Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining **rac α-Methadol-d3** and the formation of EDDP-d3.

Analysis of **rac α-Methadol-d3** and its Metabolite **EDDP-d3** by LC-MS/MS

This is a generalized protocol based on methods for the analysis of methadone and its metabolites.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A chiral column (e.g., α_1 -acid glycoprotein) may be used for enantiomeric separation.[\[17\]](#) For general analysis, a C18 column is often suitable.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 μ L.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).

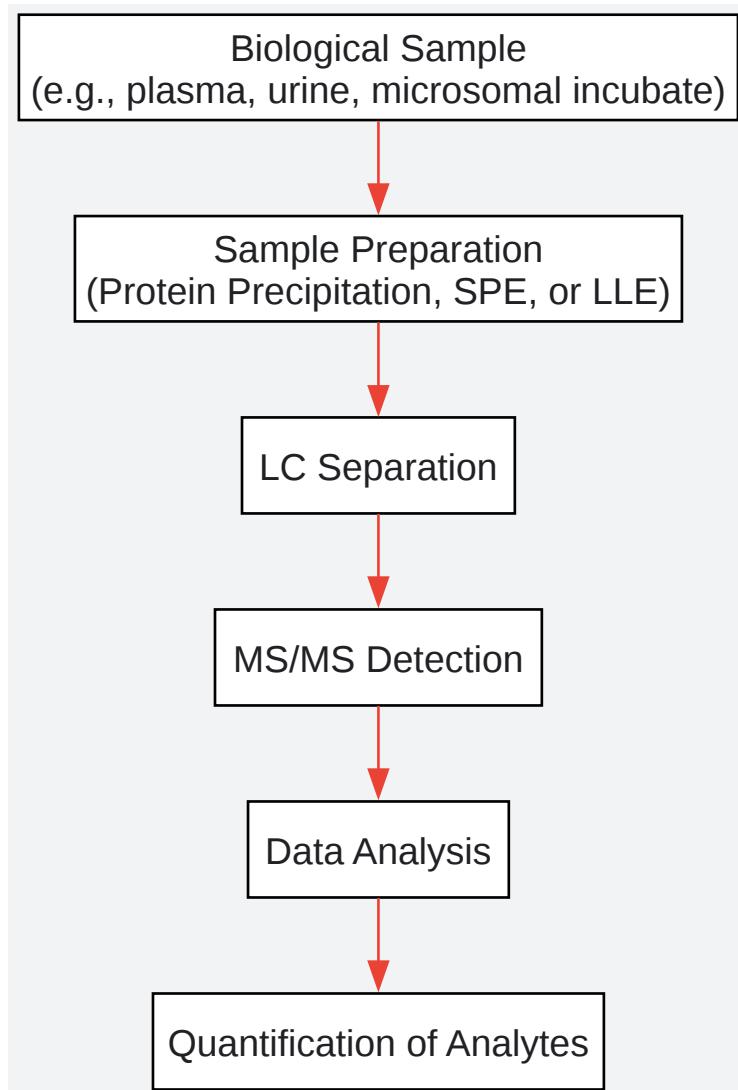
Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for **rac α-Methadol-d3** and EDDP-d3 would need to be determined and optimized. For non-deuterated methadone, a common transition is m/z 310 → 265, and for EDDP, m/z 278 → 234. The transitions for the d3-analogs would be shifted accordingly.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation:

- The supernatant from the in vitro metabolism assay can often be directly injected after appropriate dilution.
- For biological matrices like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[18][21]

The workflow for a typical bioanalytical study is depicted below.

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References

- 1. rac α-Methadol-d3 | 1217842-77-7 | Benchchem [benchchem.com]
- 2. rac alpha-Methadol-d3 | TRC-M225922-25MG | LGC Standards [lgcstandards.com]
- 3. rac α-Methadol-d3 | 1217842-77-7 | Biosynth [biosynth.com]

- 4. Alphamethadol | C21H29NO | CID 62709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. Synthesis and applications of deuterated methadone and metabolites to biotransformation and disposition studies - UBC Library Open Collections [open.library.ubc.ca]
- 7. scribd.com [scribd.com]
- 8. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stereo-selective metabolism of methadone by human liver microsomes and cDNA-expressed cytochrome P450s: a reconciliation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [ClinPGx](https://clinpgrx.org) [clinpgrx.org]
- 14. Methadone pharmacogenetics in vitro and in vivo: Metabolism by CYP2B6 polymorphic variants and genetic variability in pediatric disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.washington.edu [courses.washington.edu]
- 16. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
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